BenchChemオンラインストアへようこそ!

Difenamizole

Neuropharmacology Analgesic Mechanisms Monoamine Oxidase

Difenamizole (CAS 20170-20-1) is a pyrazolone NSAID distinguished by its dual peripheral COX inhibition and central MAO/dopamine modulation—a profile unmatched by aminopyrine or phenylbutazone. Its blood-brain barrier penetration and selective dopaminergic activity make it an essential tool for dissecting non-opioid CNS analgesia, behavioral neuroscience, and glioblastoma-targeted scaffolds. This compound is recommended for labs requiring precise, batch-consistent pharmacological tools with validated neurochemical activity. Standard packaging accommodates both pilot-scale and full preclinical study designs.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
CAS No. 20170-20-1
Cat. No. B1670549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifenamizole
CAS20170-20-1
SynonymsDifenamizole;  Difenamizole [INN];  Difenamizolum;  BRN 0698538;  Diphenamizole;  Pasalin;  UNII-24MR6YLL3W.
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C
InChIInChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25)
InChIKeyPCXMKBOWWVXEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Difenamizole (CAS 20170-20-1) Procurement Guide: NSAID with Dual COX and Monoaminergic Activity


Difenamizole (CAS 20170-20-1), also known by its development code AP-14 and brand name Pasalin, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, structurally related to metamizole (dipyrone) and aminopyrine [1]. Unlike many pyrazolones that primarily act via cyclooxygenase (COX) inhibition, difenamizole possesses a distinctive dual pharmacological profile that combines peripheral COX inhibition with central monoaminergic modulation, including inhibition of monoamine oxidase (MAO) and modulation of dopaminergic neurotransmission [2]. This unique dual mechanism differentiates difenamizole from conventional NSAIDs and positions it as a valuable tool compound for research into the intersection of inflammation and central pain processing.

Why Generic Substitution of Difenamizole (CAS 20170-20-1) with Other Pyrazolones Is Scientifically Unjustified


The pyrazolone class encompasses structurally related compounds such as aminopyrine, metamizole, phenylbutazone, and antipyrine, which are often grouped together in reviews and databases [1]. However, subtle structural variations within this class translate into profound differences in pharmacological profile, particularly concerning central nervous system (CNS) penetration and monoaminergic activity. For instance, while aminopyrine shares analgesic properties, it lacks the potent MAO inhibitory and dopamine uptake inhibition profile characteristic of difenamizole [2]. Similarly, phenylbutazone is a potent anti-inflammatory agent but exhibits a distinct safety and pharmacokinetic profile. Therefore, substituting difenamizole with a generic pyrazolone in a research setting will introduce uncontrolled experimental variables, potentially confounding results related to CNS-mediated analgesia, dopamine modulation, or behavioral outcomes. The following quantitative evidence details precisely where difenamizole deviates from its closest structural and pharmacological analogs.

Quantitative Differentiation of Difenamizole (CAS 20170-20-1) from Pyrazolone Analogs: A Head-to-Head Evidence Review


Difenamizole Exhibits Dual COX and Monoamine Oxidase (MAO) Inhibition, Distinct from Aminopyrine's Predominant COX Activity

Difenamizole demonstrates a dual mechanism of action that includes direct inhibition of monoamine oxidase (MAO) in addition to its cyclooxygenase (COX) inhibitory activity. In vitro neurochemical assays reveal that difenamizole at a concentration of 10⁻⁴ M inhibits MAO activity in mouse brain preparations, a property not shared by aminopyrine, which acts primarily as a peripheral COX inhibitor [1]. This dual action provides a mechanistic basis for difenamizole's observed central analgesic effects and distinguishes it from aminopyrine and other pyrazolones like phenylbutazone.

Neuropharmacology Analgesic Mechanisms Monoamine Oxidase

Difenamizole Modulates Dopaminergic Neurotransmission via Uptake and Release Inhibition, a Profile Absent in Aminopyrine and Morphine

Difenamizole exerts significant effects on central dopaminergic systems, a characteristic that distinguishes it from aminopyrine and morphine. In synaptosomal preparations from mouse striatum, difenamizole at 10⁻⁴ M inhibits dopamine (DA) uptake by 50% and inhibits K⁺-induced DA release at concentrations of 10⁻⁴ to 5x10⁻⁴ M [1]. Furthermore, it inhibits the binding of ³H-DA to synaptic membranes by 25% at 10⁻⁴ M [1]. These effects on DA neurotransmission are not observed with aminopyrine, which lacks significant central monoaminergic activity, nor with morphine, which acts primarily through opioid receptors.

Dopamine Synaptic Transmission Analgesia Mechanisms

Difenamizole Impairs Conditioned Avoidance Behavior More Potently than Aminopyrine at Equivalent Doses

In a direct head-to-head comparison using a rat shuttle-box conditioned avoidance paradigm, difenamizole demonstrated a greater behavioral effect than aminopyrine. At oral doses of 100-400 mg/kg, difenamizole significantly increased the number of avoidance failures, whereas aminopyrine at the same dose range produced a less pronounced effect on percentage avoidance [1]. Specifically, the effect of aminopyrine on avoidance behavior was reported as less than that of difenamizole at low doses. This difference highlights difenamizole's enhanced central activity.

Behavioral Pharmacology Conditioned Avoidance CNS Activity

Difenamizole's Central Behavioral Profile in Operant Conditioning Aligns with Aminopyrine, Not Morphine, but with Distinct Dose-Response Characteristics

In a study comparing the effects of analgesic doses on behavior maintained by a fixed-ratio (FR) schedule of positive reinforcement, difenamizole (200 and 400 mg/kg p.o.) produced a dose-related decrease in response rate under an FR-10 schedule, an effect similar to that observed with 400 mg/kg p.o. of aminopyrine [1]. However, neither drug affected responding under an FR-30 schedule, and both differed markedly from morphine, which increased responding under a DRL schedule. While the central action is similar to aminopyrine, the quantitative effect on response rate is directly comparable at 400 mg/kg.

Operant Conditioning Positive Reinforcement Drug Discrimination

Difenamizole's Acute Toxicity Profile (LD50) Differs from That of Aminopyrine and Metamizole, Informing Safety Margins in Experimental Design

Acute toxicity data provide a baseline for dose selection in preclinical studies. The LD50 values for difenamizole in mice are: 103 mg/kg (i.v.), 186 mg/kg (i.p.), 525 mg/kg (s.c.), and 560 mg/kg (oral) . In comparison, aminopyrine's oral LD50 in mice is approximately 1.8 g/kg (1800 mg/kg), indicating that difenamizole is approximately 3.2 times more acutely toxic by the oral route. Metamizole's oral LD50 in mice is approximately 3.3 g/kg, making it about 5.9 times less acutely toxic than difenamizole. These quantitative differences underscore the need for precise compound selection based on the required safety margin.

Toxicology Safety Pharmacology Dose Selection

Difenamizole's Blood-Brain Barrier (BBB) Penetration Enables CNS Activity, a Key Differentiator from Peripherally Restricted NSAIDs

Difenamizole is characterized as a non-selective COX inhibitor with the ability to penetrate the blood-brain barrier (BBB) [1]. This property is fundamental to its observed central pharmacological effects on dopamine and behavior. In contrast, many NSAIDs, including certain pyrazolones like phenylbutazone and celecoxib, exhibit limited CNS penetration, restricting their primary site of action to the periphery. While direct quantitative brain-to-plasma ratio data for difenamizole is not available in the public domain, its BBB-penetrating ability is cited as a defining characteristic that enables its use as a scaffold for designing CNS-active dual inhibitors [1].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Optimal Scientific and Industrial Use Cases for Difenamizole (CAS 20170-20-1) Based on Quantitative Evidence


Investigating Central Mechanisms of Analgesia Involving Dopamine and MAO

Given its demonstrated inhibition of MAO (at 10⁻⁴ M) and modulation of dopamine uptake and release in striatal tissue [1], difenamizole is uniquely suited for studies examining the intersection of inflammation, pain, and central monoaminergic pathways. Its profile allows researchers to dissect the contribution of dopaminergic systems to analgesia independently of opioid mechanisms, a task for which aminopyrine or phenylbutazone are inadequate.

Behavioral Pharmacology Studies Requiring a Non-Opioid CNS Depressant or Anti-Motivational Tool

The compound's ability to impair conditioned avoidance behavior at 100-400 mg/kg p.o., with an effect surpassing aminopyrine and resembling chlorpromazine [2], makes it a valuable tool in behavioral neuroscience. It can be used to study mechanisms of motivation, anxiety, or antipsychotic-like activity without engaging opioid receptors, as confirmed by its divergent effects from morphine in operant conditioning paradigms [3].

Medicinal Chemistry Scaffold for Designing BBB-Penetrant Dual COX-2/EGFR Inhibitors

Difenamizole's characterized ability to penetrate the blood-brain barrier while acting as a non-selective COX inhibitor [4] has positioned it as a privileged scaffold in cancer research, specifically for glioblastoma. Recent work has focused on optimizing difenamizole analogues to create dual COX-2/EGFR inhibitors with enhanced CNS delivery, leveraging its core structure to target brain tumors where both targets are overexpressed [4].

Comparative Toxicology and Safety Pharmacology Studies

The well-defined acute toxicity profile in mice (LD50: 103 mg/kg i.v., 186 i.p., 525 s.c., 560 p.o.) provides a clear reference point for designing preclinical safety studies. Its distinct toxicity ratio compared to aminopyrine (3.2x more toxic) and metamizole (5.9x more toxic) makes difenamizole a useful tool for structure-toxicity relationship (STR) investigations within the pyrazolone class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difenamizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.